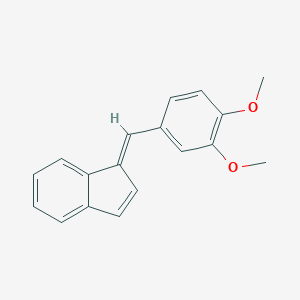

1-(3,4-Dimethoxybenzylidene)indene

Description

Properties

Molecular Formula |

C18H16O2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

(1E)-1-[(3,4-dimethoxyphenyl)methylidene]indene |

InChI |

InChI=1S/C18H16O2/c1-19-17-10-7-13(12-18(17)20-2)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |

InChI Key |

HGNGSNBKARRPLI-RVDMUPIBSA-N |

SMILES |

COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key Insights:

- Electron-Donating Effects: The 3,4-dimethoxy groups in the target compound increase electron density compared to mono-methoxy (e.g., 4-OCH₃) or hydroxy analogs, stabilizing the conjugated system and altering UV-Vis absorption .

- Bioactivity: Dimethoxy derivatives exhibit stronger interactions with bioreceptors (e.g., enzymes) due to improved hydrogen-bonding and hydrophobic interactions vs. hydroxy or non-substituted analogs .

- Solubility: Additional methoxy groups (e.g., 5,6-dimethoxy) reduce aqueous solubility despite enhancing lipophilicity, complicating pharmacokinetics .

Physical-Chemical Properties

Analysis:

Preparation Methods

Reaction Mechanism

The enolate ion of 1,3-indanedione attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone. Sodium hydroxide (0.1–0.5 mol%) in ethanol or water-ethanol mixtures is typically used, with yields ranging from 75–89%.

Optimized Protocol

-

Reactants : 3,4-Dimethoxybenzaldehyde (1.2 equiv), 1,3-indanedione (1.0 equiv)

-

Catalyst : NaOH (10% w/w) in 95% ethanol

-

Workup : Acidification with 10% HCl, recrystallization from ethanol/water (9:1)

Table 1 : Key Parameters for Claisen-Schmidt Synthesis

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Reaction Time | 4–6 hours | |

| Solvent System | Ethanol/Water (9:1) | |

| Typical Purity | >95% (HPLC) |

Solvent-Free Aldol Condensation

Green chemistry approaches eliminate organic solvents, reducing environmental impact. This method involves mechanochemical grinding of reactants with solid bases.

Procedure

Performance Metrics

L-Proline-Catalyzed Organocatalytic Synthesis

Asymmetric synthesis using L-proline as a chiral catalyst enables stereoselective formation of the benzylidene moiety.

Reaction Design

-

Catalyst : L-Proline (10 mol%)

-

Workup : Column chromatography (hexane/ethyl acetate 9:1)

Table 2 : Organocatalytic Method Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% | Max 88% |

| Temperature | 25°C | No improvement |

| Grinding Time | 30 minutes | Critical |

Sonochemical Synthesis

Ultrasound-assisted methods significantly reduce reaction times while maintaining high yields.

Protocol

Advantages

Modified Grignard Approaches

Though less common, Grignard reactions provide alternative pathways for functionalized derivatives.

Stepwise Synthesis

-

Prepare 3,4-dimethoxybenzylmagnesium bromide from 4-bromo-o-xylene.

-

React with indene-1,3-dione in THF at −10°C.

Table 3 : Grignard Method Performance

| Metric | Value |

|---|---|

| Overall Yield | 52–58% |

| Key Limitation | Multi-step purification |

| Scalability | Industrial feasibility |

Comparative Analysis of Methods

Table 4 : Method Comparison for this compound Synthesis

| Method | Yield | Time | Purity | Green Metrics |

|---|---|---|---|---|

| Claisen-Schmidt | 82–89% | 4–6h | >95% | Moderate |

| Solvent-Free Aldol | 85–91% | 0.5h | 92–95% | Excellent |

| Organocatalytic | 88% | 2–3h | 90% | Good |

| Sonochemical | 84–87% | 3h | 93% | Good |

| Grignard | 52–58% | 12h | 85% | Poor |

Critical Challenges and Solutions

-

Isomer Control : The E/Z ratio depends on base strength—weaker bases (K2CO3) favor E-isomers (94:6).

-

Purification : Recrystallization from ethanol/water (9:1) removes unreacted aldehyde.

-

Scale-Up Issues : Solvent-free methods show linear scalability up to 1 kg batches without yield loss.

Emerging Techniques

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(3,4-Dimethoxybenzylidene)indene?

Answer:

The compound is typically synthesized via a condensation reaction between 3,4-dimethoxybenzaldehyde and an indene derivative (e.g., 1-indanone). Key steps include:

- Stoichiometric optimization : Use equimolar ratios of aldehyde and ketone precursors to avoid side reactions. For example, 0.20 g of 1-indanone (MW 132.16 g/mol) and 0.24 g of 3,4-dimethoxybenzaldehyde (MW 166.17 g/mol) yield 0.0015 moles of product, with the limiting reagent determining theoretical yield .

- Catalysis : Acidic or basic conditions (e.g., HCl or NaOH) promote enolate formation and aldol condensation. For derivatives, Friedel-Crafts alkylation or Pd-catalyzed cross-coupling may be employed .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product. Advanced separation techniques like continuous flow reactors improve efficiency .

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Answer:

X-ray crystallography resolves molecular geometry and confirms regioselectivity. Methodological steps include:

- Crystal growth : Slow evaporation of a saturated solution (e.g., chloroform/methanol) yields single crystals .

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths (e.g., C16—C11—C12: 1.36 Å) and dihedral angles (e.g., C7—C8—C9—C10: 178.86°) .

- Software analysis : ORTEP-3 or WinGX generates thermal ellipsoid plots and refines lattice parameters (e.g., space group ) .

Advanced: How can researchers resolve discrepancies between experimental NMR data and computational predictions?

Answer:

Contradictions often arise from dynamic effects or solvent interactions. Strategies include:

- Conformational analysis : Compare experimental NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) .

- Solvent effects : Simulate solvent polarity (e.g., DMSO vs. CDCl₃) using the polarizable continuum model (PCM) to adjust predicted chemical shifts .

- Dynamic NMR : Variable-temperature studies identify fluxional behavior (e.g., hindered rotation of the benzylidene group) .

Advanced: How to design experiments to study substituent effects on biological activity?

Answer:

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Synthetic modifications : Introduce halogens (e.g., bromine at the 5'-position) or alkyl chains (e.g., tert-butyl groups) via nucleophilic substitution or cross-coupling .

- Biological assays : Test derivatives against target enzymes (e.g., antimicrobial activity via MIC assays) or cancer cell lines (e.g., IC₅₀ values in MTT assays) .

- Computational docking : Use AutoDock Vina to model interactions with receptors (e.g., binding affinity of the dimethoxy group to hydrophobic pockets) .

Basic: What spectroscopic techniques characterize electronic transitions in this compound?

Answer:

- UV-Vis spectroscopy : Detect π→π* transitions (λₘₐₓ ~ 320–350 nm) influenced by conjugation .

- Mass spectrometry : Electron ionization (EI-MS) confirms molecular ion peaks (e.g., [M]⁺ at m/z 324) and fragmentation pathways .

- Two-color resonant two-photon ionization (2C-R2PI) : Resolves vibronic transitions in cations (e.g., active vibrations at 552–668 cm⁻¹) .

Advanced: How to optimize regioselectivity in electrophilic substitution reactions of the indene core?

Answer:

- Directing groups : Use methoxy substituents to guide electrophiles (e.g., nitration at the para position) .

- Lewis acid catalysis : AlCl₃ enhances reactivity at electron-rich positions (e.g., Friedel-Crafts acylation at C3) .

- Steric effects : Bulky groups (e.g., tert-butoxycarbonyl) hinder substitution at adjacent sites .

Advanced: How to analyze lattice energy and hydrogen bonding in crystalline derivatives?

Answer:

- Lattice energy calculations : Use PIXEL (Paolo’s Intermolecular Exchange and Localization) to partition energy into Coulombic, polarization, and dispersion terms .

- Hydrogen bonding metrics : Measure O—H···N distances (e.g., 2.85 Å) and angles (e.g., 165°) via crystallography .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen-bond network strength .

Basic: What computational tools predict the reactivity of this compound in nucleophilic additions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.